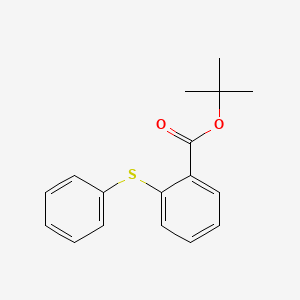
tert-Butyl 2-(phenylsulfanyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-(phenylsulfanyl)benzoate: is an organic compound that features a tert-butyl ester group attached to a benzoate moiety, with a phenylsulfanyl substituent on the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(phenylsulfanyl)benzoate typically involves the esterification of 2-(phenylsulfanyl)benzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include refluxing the reactants in an appropriate solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 2-(phenylsulfanyl)benzoate can undergo oxidation reactions, particularly at the phenylsulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to yield the corresponding thiol derivative.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) can be employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzene ring.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-(phenylsulfanyl)benzoate finds applications in various fields of scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving enzyme inhibition and protein-ligand interactions due to its structural features.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Industry: It serves as a precursor for the synthesis of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-(phenylsulfanyl)benzoate involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The ester group may undergo hydrolysis under physiological conditions, releasing the active benzoic acid derivative, which can then exert its effects on target enzymes or receptors.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(methylsulfanyl)benzoate
- tert-Butyl 2-(ethylsulfanyl)benzoate
- tert-Butyl 2-(propylsulfanyl)benzoate
Comparison:
- Structural Differences: The primary difference lies in the alkyl group attached to the sulfur atom. While tert-Butyl 2-(phenylsulfanyl)benzoate has a phenyl group, the similar compounds have methyl, ethyl, or propyl groups.
- Reactivity: The presence of a phenyl group in this compound can lead to different reactivity patterns compared to its analogs with smaller alkyl groups. The phenyl group can participate in π-π interactions and influence the compound’s overall stability and reactivity.
- Applications: The unique structural features of this compound make it suitable for specific applications in organic synthesis and pharmaceutical research, where the phenylsulfanyl group plays a crucial role.
Eigenschaften
CAS-Nummer |
61183-68-4 |
|---|---|
Molekularformel |
C17H18O2S |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
tert-butyl 2-phenylsulfanylbenzoate |
InChI |
InChI=1S/C17H18O2S/c1-17(2,3)19-16(18)14-11-7-8-12-15(14)20-13-9-5-4-6-10-13/h4-12H,1-3H3 |
InChI-Schlüssel |
FHPJWRRYWGAHHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC=C1SC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




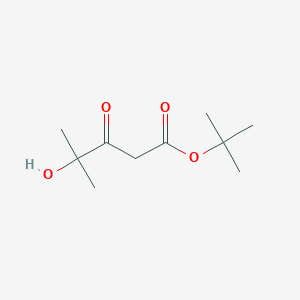
![N-(2-Hydroxyethyl)-N-methyl-N'-[(2-methylphenyl)methyl]thiourea](/img/structure/B14591030.png)
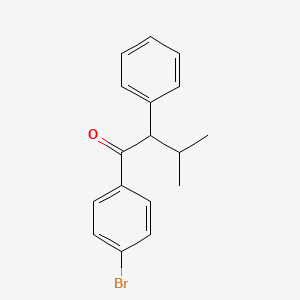
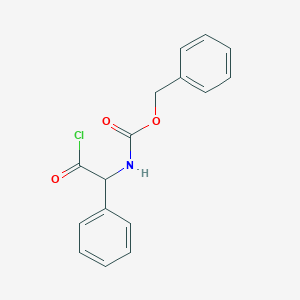
![Benzene, [(1-phenylethenyl)seleno]-](/img/structure/B14591046.png)
phosphanium thiocyanate](/img/structure/B14591053.png)
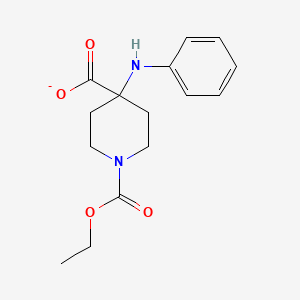
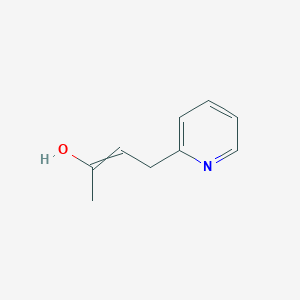
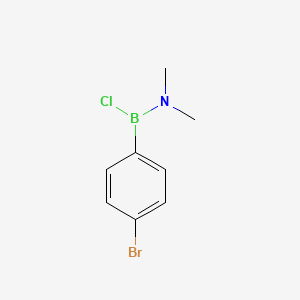
![2-[Di(butan-2-yl)amino]-2-(hydroxymethyl)propane-1,3-diol](/img/structure/B14591067.png)


